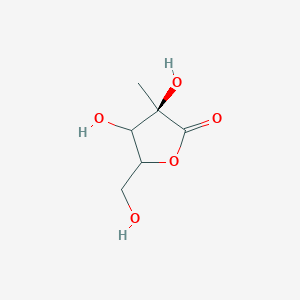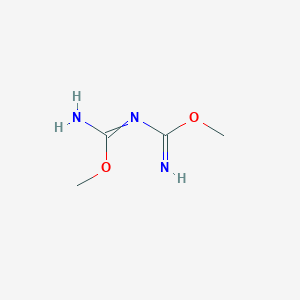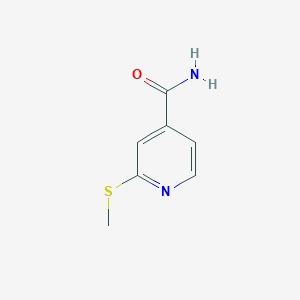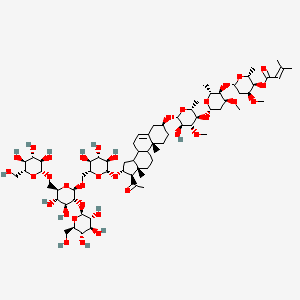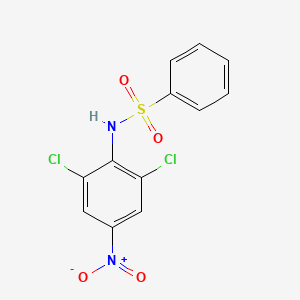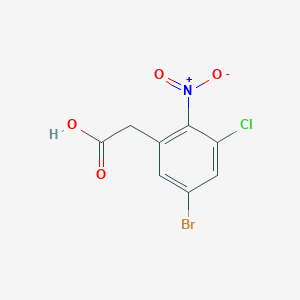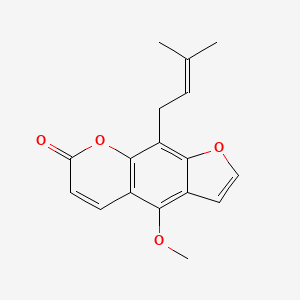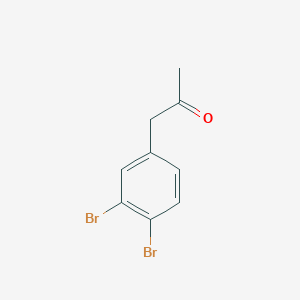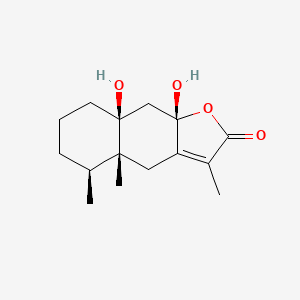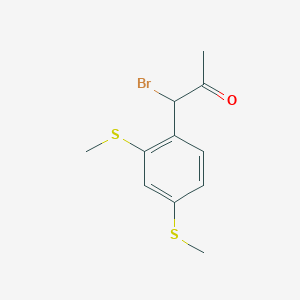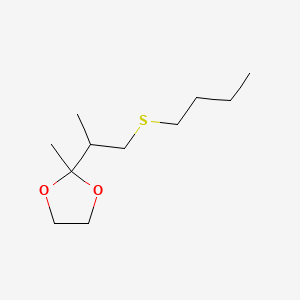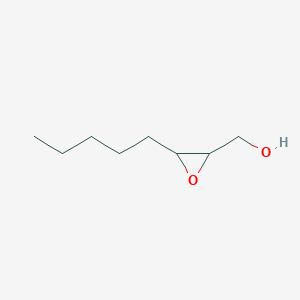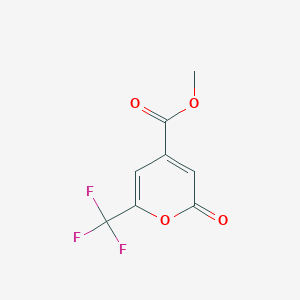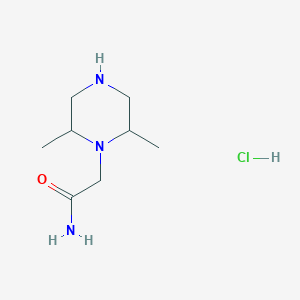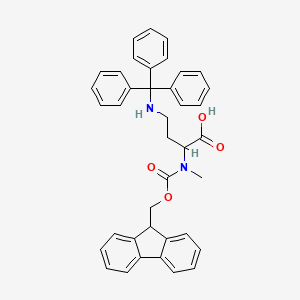
Fmoc-NMeAsn(Trt)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-NMeAsn(Trt)-OH is a compound used in peptide synthesis. It is a derivative of asparagine, an amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) group, a trityl (Trt) group, and a methyl group on the nitrogen atom. These modifications make it a valuable building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NMeAsn(Trt)-OH typically involves the protection of the amino and carboxyl groups of asparagine. The Fmoc group is introduced to protect the amino group, while the Trt group protects the side chain amide. The methylation of the nitrogen atom is achieved through specific reaction conditions involving methylating agents.
Fmoc Protection: The amino group of asparagine is protected using Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF).
Trt Protection: The side chain amide is protected using trityl chloride in the presence of a base.
Methylation: The nitrogen atom is methylated using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-NMeAsn(Trt)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc and Trt groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups on the side chain.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for Trt group removal.
Coupling: Carbodiimides like DIC (diisopropylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.
Substitution: Various nucleophiles can be used to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include peptides and proteins with specific sequences and functionalities, depending on the intended application.
Applications De Recherche Scientifique
Chemistry
Fmoc-NMeAsn(Trt)-OH is widely used in the synthesis of complex peptides and proteins. It allows for the incorporation of asparagine residues with specific modifications, which can be crucial for studying protein structure and function.
Biology
In biological research, this compound is used to synthesize peptides that mimic natural proteins. These peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins or receptors, offering potential treatments for various diseases, including cancer and infectious diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. It is also used in the development of diagnostic tools and biosensors.
Mécanisme D'action
The mechanism of action of Fmoc-NMeAsn(Trt)-OH involves its incorporation into peptides and proteins. The Fmoc and Trt groups protect the amino and side chain amide groups during synthesis, preventing unwanted reactions. Once incorporated into the peptide, the protecting groups are removed, allowing the asparagine residue to participate in biological interactions.
Molecular Targets and Pathways
The molecular targets of peptides synthesized using this compound include enzymes, receptors, and other proteins. These peptides can modulate various biological pathways, including signal transduction, immune response, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Asn(Trt)-OH: Similar to Fmoc-NMeAsn(Trt)-OH but without the methyl group on the nitrogen atom.
Fmoc-Gln(Trt)-OH: A derivative of glutamine with similar protecting groups.
Fmoc-NMeGln(Trt)-OH: A methylated derivative of glutamine.
Uniqueness
This compound is unique due to the presence of the methyl group on the nitrogen atom. This modification can influence the peptide’s conformation and interactions, providing distinct properties compared to non-methylated analogs.
Propriétés
Formule moléculaire |
C39H36N2O4 |
|---|---|
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-(tritylamino)butanoic acid |
InChI |
InChI=1S/C39H36N2O4/c1-41(38(44)45-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(37(42)43)25-26-40-39(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36,40H,25-27H2,1H3,(H,42,43) |
Clé InChI |
DFDFYHXTUVQQHI-UHFFFAOYSA-N |
SMILES canonique |
CN(C(CCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


